molecular formula C7H15NO2 B2435496 (2S)-2-(1,3-Dioxan-2-yl)propan-1-amine CAS No. 2248200-67-9

(2S)-2-(1,3-Dioxan-2-yl)propan-1-amine

Cat. No.: B2435496
CAS No.: 2248200-67-9
M. Wt: 145.202
InChI Key: BZURSTMCKKLBRA-LURJTMIESA-N
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Description

(2S)-2-(1,3-Dioxan-2-yl)propan-1-amine is an organic compound that features a 1,3-dioxane ring attached to a propan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(1,3-Dioxan-2-yl)propan-1-amine typically involves the formation of the 1,3-dioxane ring followed by the introduction of the propan-1-amine group. One common method involves the reaction of a suitable diol with an aldehyde or ketone under acidic conditions to form the 1,3-dioxane ring. Subsequently, the propan-1-amine group can be introduced through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(1,3-Dioxan-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(2S)-2-(1,3-Dioxan-2-yl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-2-(1,3-Dioxan-2-yl)propan-1-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine: A stereoisomer with similar structural features but different spatial arrangement.

    1,3-Dioxane derivatives: Compounds with variations in the substituents on the 1,3-dioxane ring.

    Propan-1-amine derivatives: Compounds with different substituents on the propan-1-amine group.

Uniqueness

(2S)-2-(1,3-Dioxan-2-yl)propan-1-amine is unique due to its specific stereochemistry and the combination of the 1,3-dioxane ring with the propan-1-amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(2S)-2-(1,3-dioxan-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-6(5-8)7-9-3-2-4-10-7/h6-7H,2-5,8H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZURSTMCKKLBRA-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1OCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1OCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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